molecular formula C12H13ClN2S B11818299 5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine

5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine

Cat. No.: B11818299
M. Wt: 252.76 g/mol
InChI Key: SNZILZSWKUDPAI-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine is an organic compound with a molecular formula of C12H13ClN2S This compound features a thiazole ring substituted with a 3-chloro-2-methylbenzyl group and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 3-chloro-2-methylbenzylamine with 4-methylthiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylbenzyl alcohol
  • 4-Chloro-2-methylbenzyl alcohol
  • 2-Chloro-6-methylbenzylamine

Uniqueness

5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine is unique due to the presence of both a thiazole ring and a 3-chloro-2-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

5-[(3-chloro-2-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClN2S/c1-7-9(4-3-5-10(7)13)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15)

InChI Key

SNZILZSWKUDPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CC2=C(N=C(S2)N)C

Origin of Product

United States

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